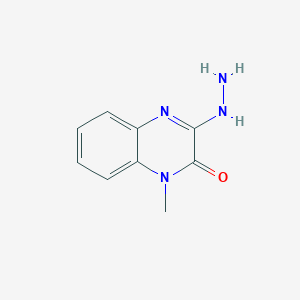

3-Hydrazino-1-methyl-2(1H)-quinoxalinone

Descripción general

Descripción

3-Hydrazino-1-methyl-2(1H)-quinoxalinone: is a heterocyclic compound that features a quinoxalinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of the hydrazino group at the third position and the methyl group at the first position of the quinoxalinone ring imparts unique chemical properties to this molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone typically involves the following steps:

Formation of the Quinoxalinone Core:

Introduction of the Hydrazino Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield may be employed.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydrazino group in 3-Hydrazino-1-methyl-2(1H)-quinoxalinone can undergo oxidation to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives, which may further react to form various substituted quinoxalinones.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Azo and azoxy derivatives.

Reduction Products: Hydrazine derivatives.

Substitution Products: Various substituted quinoxalinones.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3-Hydrazino-1-methyl-2(1H)-quinoxalinone and its derivatives exhibit significant antimicrobial properties. These compounds have shown the ability to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. The mechanism often involves enzyme inhibition, which disrupts microbial metabolism .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating promising efficacy compared to established chemotherapeutics like doxorubicin . The mechanisms of action include DNA intercalation and inhibition of key metabolic enzymes involved in cancer cell proliferation .

Synthetic Intermediates

This compound serves as an essential intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis .

Dye and Pigment Production

The compound's chromophoric properties allow it to be utilized in producing dyes and pigments. This application leverages its structural characteristics to create vibrant colors for industrial use.

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes, such as COX-2 and LDHA, which are crucial in various biological pathways. This inhibition can lead to therapeutic effects in inflammatory diseases and cancer .

Fluorescence Properties

Recent studies have explored the fluorescence properties of quinoxalinones, including this compound, which could lead to applications in bioimaging and diagnostics due to their ability to emit light upon excitation .

Anticancer Activity Evaluation

A systematic evaluation of derivatives derived from this compound showed significant anticancer activity across multiple cell lines. For instance, certain derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT-116 cells, indicating their potential as effective anticancer agents .

Antiviral Research

Although primarily noted for antibacterial and anticancer properties, some derivatives have also been evaluated for antiviral activity against viruses like Herpes simplex virus. These studies revealed varying degrees of efficacy, highlighting the need for further research into their mechanisms of action .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Antimicrobial Activity | Inhibits growth of various pathogens | Effective against multiple bacterial strains |

| Anticancer Properties | Cytotoxic effects on cancer cell lines | IC50 values as low as 1.9 µg/mL against HCT-116 |

| Chemical Synthesis | Serves as an intermediate for complex heterocycles | Facilitates diverse chemical transformations |

| Dye Production | Utilized for its chromophoric properties | Applications in industrial dye synthesis |

| Enzyme Inhibition | Inhibits key enzymes related to inflammation and cancer | Targeting COX-2 and LDHA |

| Fluorescence Studies | Explored for bioimaging applications | Emission properties under specific excitation conditions |

Mecanismo De Acción

The mechanism of action of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone and its derivatives involves interactions with specific molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism, leading to cell death.

DNA Intercalation: Certain derivatives may intercalate into DNA, disrupting replication and transcription processes.

Comparación Con Compuestos Similares

5-Chloro-3-hydrazino-1-methyl-2(1H)-pyrazinone: This compound shares a similar hydrazino group but differs in the core structure and substitution pattern.

Uniqueness:

Structural Features: The unique combination of the quinoxalinone core with the hydrazino and methyl groups at specific positions imparts distinct chemical and biological properties to 3-Hydrazino-1-methyl-2(1H)-quinoxalinone.

Reactivity: The presence of the hydrazino group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Hydrazino-1-methyl-2(1H)-quinoxalinone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. The synthesis typically involves the hydrazinolysis of appropriate quinoxalinone precursors, leading to the formation of the hydrazine derivative.

Synthesis Pathway

- Starting Material : Quinoxalinone derivatives.

- Reagents : Hydrazine hydrate is commonly used for the hydrazinolysis reaction.

- Conditions : The reaction is usually performed under reflux conditions in a suitable solvent like ethanol.

Biological Activity

The biological activity of this compound has been assessed in various studies, indicating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for different pathogens, indicating moderate to high antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it demonstrated substantial growth inhibition in melanoma (MALME-M) cell lines with an IC50 value of approximately 5 µM. This suggests a promising role in cancer therapy .

Anti-inflammatory Effects

In vitro studies have also highlighted the anti-inflammatory properties of this compound. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The IC50 for COX-2 inhibition was reported at around 10 µM .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound interacts with various enzymes such as COX and topoisomerases, disrupting their normal functions.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels within cells, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoxaline derivatives, including this compound:

Propiedades

IUPAC Name |

3-hydrazinyl-1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)11-8(12-10)9(13)14/h2-5H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFPXYFPJKUDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541980 | |

| Record name | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31595-64-9 | |

| Record name | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.